

# EGaIn at Room Temperature: A Technical Guide to its Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gallium Indium eutectic*

Cat. No.: *B6288997*

[Get Quote](#)

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Eutectic Gallium-Indium (EGaIn) is a liquid metal alloy that has garnered significant attention in various scientific and technological fields. Its unique combination of metallic and fluidic properties at room temperature makes it a compelling material for applications ranging from flexible electronics and soft robotics to thermal management and emerging biomedical technologies. This guide provides a comprehensive overview of the core physical properties of EGaIn at room temperature, detailed experimental protocols for their measurement, and a visual representation of the interplay between its characteristics and applications.

## Core Physical Properties of EGaIn

EGaIn is a binary alloy of gallium and indium, typically in a eutectic composition of 75.5% gallium and 24.5% indium by weight.<sup>[1][2]</sup> This specific ratio results in a melting point of approximately 15.5–15.7°C, rendering it liquid under standard laboratory conditions.<sup>[1][3][4]</sup> A key characteristic of EGaIn is the rapid formation of a thin, self-limiting oxide layer (primarily gallium oxide) on its surface when exposed to air.<sup>[2][5]</sup> This "skin" imparts unique rheological properties, allowing it to be molded and maintain stable structures in microchannels, a behavior not observed with other liquid metals like mercury.<sup>[3][6]</sup>

## Quantitative Data Summary

The physical properties of EGaIn at or near room temperature are summarized in the table below. These values represent a synthesis of data from multiple sources to provide a reliable reference for researchers.

| Physical Property       | Value                      | Notes / Significance                                                     | Citations                               |
|-------------------------|----------------------------|--------------------------------------------------------------------------|-----------------------------------------|
| Composition             | ~75.5 wt% Ga, ~24.5 wt% In | Binary eutectic alloy.                                                   | <a href="#">[1]</a>                     |
| Melting Point           | ~15.7 °C                   | Remains liquid in most indoor environments.                              | <a href="#">[1]</a> <a href="#">[4]</a> |
| Density                 | ~6.25 g/cm³                | Approximately 6.25 times denser than water.                              | <a href="#">[1]</a> <a href="#">[7]</a> |
| Viscosity               | ~1.7 - 2.0 mPa·s           | Similar to water (~1.0 mPa·s), allowing for easy flow in microfluidics.  | <a href="#">[1]</a>                     |
| Surface Tension         | ~0.624 N/m (in air)        | The high value is attributed to the formation of a surface oxide skin.   | <a href="#">[1]</a> <a href="#">[3]</a> |
| Electrical Conductivity | $\sim 3.4 \times 10^6$ S/m | An excellent electrical conductor, crucial for electronics applications. | <a href="#">[1]</a> <a href="#">[8]</a> |
| Thermal Conductivity    | ~26.4 - 26.6 W/(m·K)       | Provides good heat transfer, useful for thermal management.              | <a href="#">[1]</a> <a href="#">[9]</a> |

## Experimental Protocols

Accurate characterization of EGaIn's physical properties is paramount for its application. The following sections detail the methodologies for measuring its key attributes.

## Viscosity Measurement: Parallel-Plate Rheometry

The viscosity of EGaIn, particularly the influence of its oxide skin, can be effectively characterized using a parallel-plate rheometer.

**Principle:** This method measures the torque required to rotate a flat plate relative to a stationary parallel plate with the liquid metal sample in between. The viscosity is calculated from the applied stress and the resulting shear rate.

**Detailed Methodology:**

- **Sample Preparation:** Place approximately 2 ml of EGaIn onto the bottom plate of the rheometer.[\[10\]](#)
- **Instrument Setup:**
  - Use a parallel-plate geometry (e.g., 25 mm diameter).[\[10\]](#)
  - Lower the top plate to a defined gap size (e.g., 1-2 mm) to contact the EGaIn sample.[\[4\]](#) [\[10\]](#)
- **Pre-Shear:** Apply a constant low shear rate (e.g.,  $2 \text{ s}^{-1}$ ) for a set duration (e.g., 20 minutes) to establish a consistent initial state for the sample.[\[1\]](#)
- **Measurement:**
  - Perform a shear rate sweep, incrementally increasing the shear rate (e.g., from 0.1 to  $1000 \text{ s}^{-1}$ ).[\[1\]](#)
  - Record the torque exerted on the rotating plate at each shear rate.
  - The rheometer software calculates the shear stress and, subsequently, the viscosity ( $\eta = \text{shear stress} / \text{shear rate}$ ).

- Atmosphere Control: To study the intrinsic viscosity of the liquid metal without the oxide skin, the entire measurement should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.<sup>[5]</sup> The effect of the oxide can be quantified by introducing a controlled amount of air and observing the change in viscosity.<sup>[1]</sup>

## Surface Tension Measurement: Pendant Drop Method

The pendant drop method is a widely used optical technique to determine the surface tension of a liquid.

**Principle:** The shape of a droplet hanging from a needle is determined by the balance between surface tension, which tends to keep the drop spherical, and gravity, which elongates it. By analyzing the droplet's shape, the surface tension can be calculated using the Young-Laplace equation.

### Detailed Methodology:

- Apparatus Setup:
  - A syringe with a needle of a known diameter is used to dispense the EGaIn.
  - A high-resolution camera with a telecentric lens is positioned to capture a clear profile of the hanging droplet.
  - A uniform backlight is used to create a high-contrast silhouette of the droplet.
- Droplet Formation:
  - Slowly dispense the EGaIn from the syringe to form a stable pendant drop at the needle tip.
- Image Capture:
  - Capture a high-resolution image of the droplet, ensuring the entire profile is in focus.
- Image Analysis:

- The captured image is analyzed using software that fits the droplet's profile to the theoretical shape described by the Young-Laplace equation.
- The software calculates the surface tension based on the droplet's dimensions and the density difference between the EGaIn and the surrounding medium (typically air).
- Considerations for EGaIn: Due to the oxide skin, the measured "effective" surface tension can be influenced by the droplet size. To measure the surface tension of the pure liquid metal, the experiment can be conducted in an acid bath (e.g., dilute HCl) to remove the oxide layer.<sup>[3]</sup>

## Electrical Conductivity Measurement: Four-Point Probe Method

The four-point probe method is a standard technique for measuring the electrical resistivity (the inverse of conductivity) of a material, which minimizes the influence of contact resistance.

**Principle:** Four equally spaced probes are placed in contact with the material. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. Since the voltmeter draws very little current, the contact resistance at the voltage probes has a negligible effect on the measurement.

### Detailed Methodology:

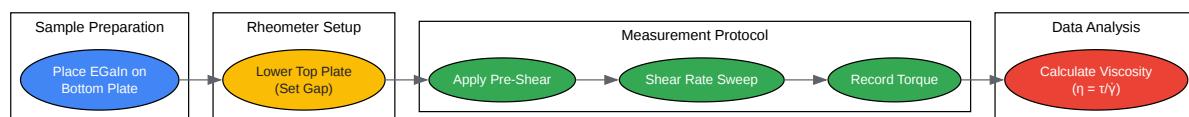
- **Sample Preparation:** A sample of EGaIn of known dimensions (length and cross-sectional area) is prepared. This can be achieved by injecting the liquid metal into a microfluidic channel of a defined geometry.
- **Probe Placement:** The four-point probe head is brought into contact with the surface of the EGaIn sample.
- **Measurement:**
  - A constant DC current ( $I$ ) is applied through the two outer probes using a source meter.
  - The voltage drop ( $V$ ) across the two inner probes is measured using a high-impedance voltmeter.

- Calculation:
  - The resistance ( $R$ ) is calculated using Ohm's law ( $R = V/I$ ).
  - The electrical conductivity ( $\sigma$ ) is then calculated using the formula:  $\sigma = 1/\rho = L / (R * A)$ , where  $\rho$  is the resistivity,  $L$  is the distance between the inner probes, and  $A$  is the cross-sectional area of the sample.

## Thermal Conductivity Measurement: Transient Hot Wire Method

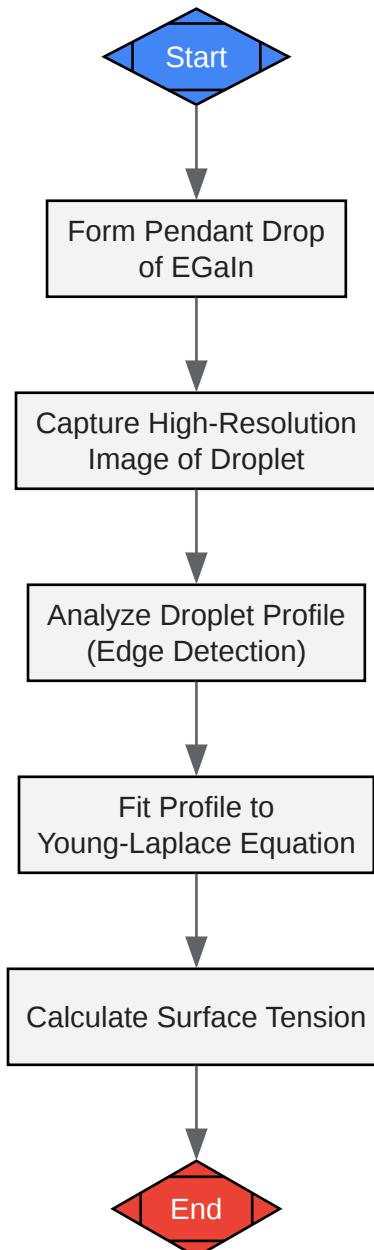
The transient hot wire (THW) method is an accurate and widely used technique for measuring the thermal conductivity of fluids.

**Principle:** A thin metal wire immersed in the EGaIn sample acts as both a line heat source and a resistance thermometer. A step voltage is applied to the wire, causing it to heat up. The rate at which the wire's temperature increases over time is related to the thermal conductivity of the surrounding liquid metal.


### Detailed Methodology:

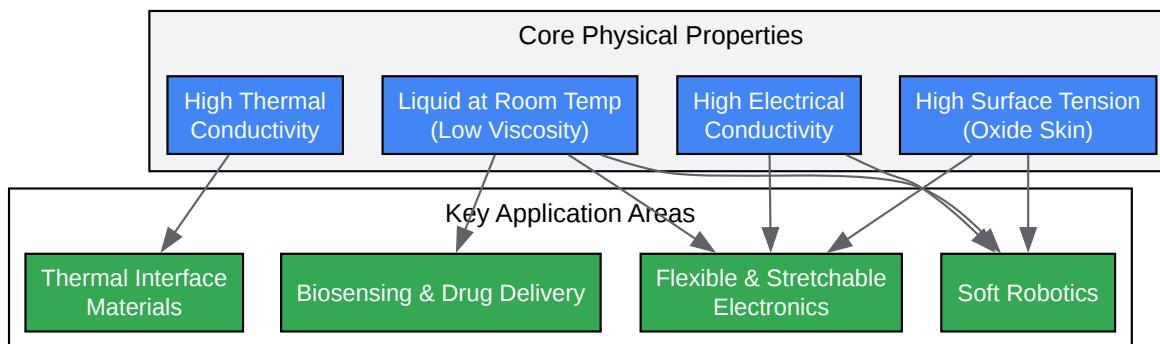
- Apparatus Setup:
  - A thin platinum or tantalum wire is suspended in a container filled with EGaIn.[9][11]
  - The wire is connected to a Wheatstone bridge circuit to precisely measure its resistance change.[12]
- Measurement:
  - The system is allowed to reach thermal equilibrium.
  - A constant voltage is applied to the wire for a short duration (typically 1 second), causing a step increase in its temperature.[9]
  - The change in the wire's resistance over time is recorded using a high-speed data acquisition system.

- Calculation:
  - The temperature rise of the wire ( $\Delta T$ ) is calculated from its resistance change.
  - The thermal conductivity ( $\lambda$ ) is determined from the slope of the linear portion of the  $\Delta T$  versus the natural logarithm of time ( $\ln(t)$ ) plot, using the equation:  $\lambda = (q / (4\pi * \text{slope}))$ , where  $q$  is the heat dissipated per unit length of the wire.[12]


## Visualizations

The following diagrams illustrate key experimental workflows and the relationship between EGaIn's properties and its applications.




[Click to download full resolution via product page](#)

*Workflow for Viscosity Measurement.*



[Click to download full resolution via product page](#)

*Workflow for Surface Tension Measurement.*



[Click to download full resolution via product page](#)

*Properties and Applications of EGaIn.*

## EGaIn in Drug Development and Biomedical Applications

While direct interaction with cellular signaling pathways is not a primary characteristic of EGaIn, its unique physical properties are being harnessed for innovative biomedical applications. For instance, its high electrical conductivity makes it suitable for creating flexible and conformable biosensors.<sup>[13]</sup> In drug delivery, EGaIn microdroplets are being explored for photothermal therapy, where their ability to absorb light and generate heat can be used to trigger the release of drugs in a targeted manner.<sup>[14]</sup> These applications leverage the material's physical attributes rather than a specific pharmacological effect, opening new avenues for the design of advanced therapeutic and diagnostic platforms.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [osti.gov](#) [osti.gov]

- 2. Systems-level interactions between insulin–EGF networks amplify mitogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication of a Flexible Photodetector Based on a Liquid Eutectic Gallium Indium | MDPI [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 10. jfi.uchicago.edu [jfi.uchicago.edu]
- 11. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 12. mjbias.com [mjbias.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [EGaIn at Room Temperature: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6288997#physical-properties-of-egain-at-room-temperature>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)